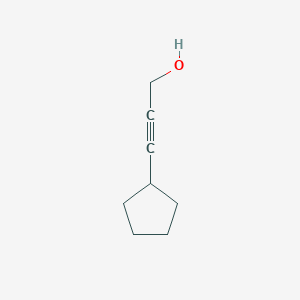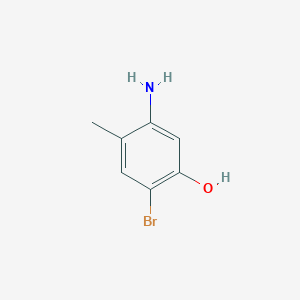![molecular formula C7H14N2 B13511623 3,9-Diazabicyclo[4.2.1]nonane](/img/structure/B13511623.png)
3,9-Diazabicyclo[4.2.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Diazabicyclo[421]nonane is a bicyclic organic compound that contains two nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo[4.2.1]nonane can be achieved through a [3+2] cycloaddition-based one-pot methodology. This involves the reaction of aldimines and activated alkenes, followed by reduction and lactamization. The optimized reaction conditions for this synthesis include the use of triethylamine as a base under microwave irradiation at 125°C for 25 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above can be scaled up for industrial applications. The use of microwave irradiation and efficient reaction conditions makes this method suitable for large-scale production.
化学反応の分析
Types of Reactions
3,9-Diazabicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert nitro or azide groups to amines.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amines, lactams, and other functionalized bicyclic compounds .
科学的研究の応用
3,9-Diazabicyclo[4.2.1]nonane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of diverse heterocyclic scaffolds.
Medicine: The compound’s derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3,9-Diazabicyclo[4.2.1]nonane and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives act as positive allosteric modulators of AMPA receptors, enhancing cognitive functions and memory by modulating glutamatergic neurotransmission . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: Another bicyclic compound with similar structural features but different biological activities.
Bicyclo[3.3.1]nonane: A related compound with a different ring structure and functional groups.
Uniqueness
3,9-Diazabicyclo[4.2.1]nonane is unique due to its specific bicyclic structure and the presence of two nitrogen atoms, which confer distinct chemical reactivity and biological activity. Its derivatives have shown potential in various therapeutic applications, making it a compound of significant interest in both academic and industrial research .
特性
分子式 |
C7H14N2 |
|---|---|
分子量 |
126.20 g/mol |
IUPAC名 |
3,9-diazabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C7H14N2/c1-2-7-5-8-4-3-6(1)9-7/h6-9H,1-5H2 |
InChIキー |
ZZHWFUDVZGOQSF-UHFFFAOYSA-N |
正規SMILES |
C1CC2CNCCC1N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


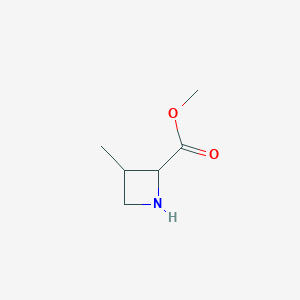

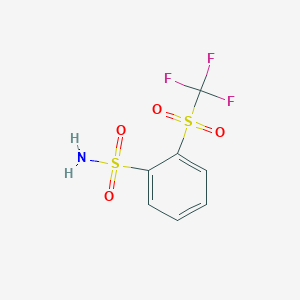
![4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1h-pyrazole hydrobromide](/img/structure/B13511568.png)
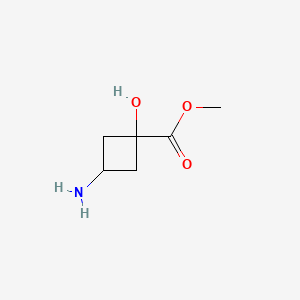
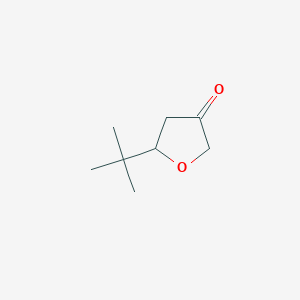

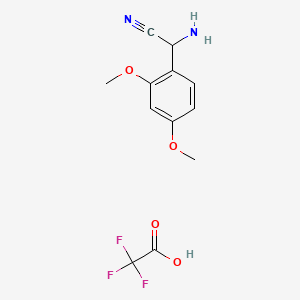
![2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine](/img/structure/B13511594.png)
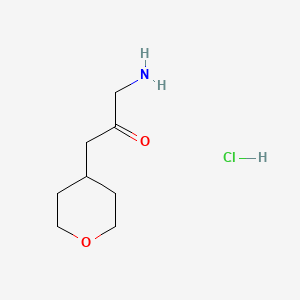
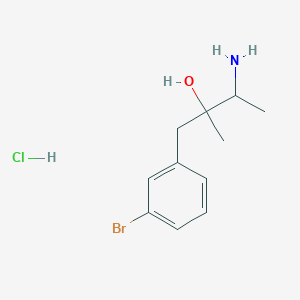
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid](/img/structure/B13511631.png)
